molecular formula C9H8F2O B2384157 2,2-Difluoroethenoxymethylbenzene CAS No. 1015236-33-5

2,2-Difluoroethenoxymethylbenzene

Cat. No.: B2384157
CAS No.: 1015236-33-5
M. Wt: 170.159
InChI Key: MTJZTMZOKIIDNV-UHFFFAOYSA-N
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Description

2,2-Difluoroethenoxymethylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to an ethenoxymethylbenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethenoxymethylbenzene typically involves the reaction of 2,2-difluoroethanol with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,2-difluoroethanol is replaced by the benzyl group, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethenoxymethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoroethenoxymethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoroethenoxymethylbenzene involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethanol: A precursor in the synthesis of 2,2-Difluoroethenoxymethylbenzene.

    2,2,2-Trifluoroethanol: Similar in structure but with an additional fluorine atom.

    Benzyl Chloride: Used in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific combination of a difluoromethyl group and an ethenoxymethylbenzene structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2,2-difluoroethenoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJZTMZOKIIDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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